molecular formula C13H12O2 B1194992 2,4'-Dihydroxydiphenylmethane CAS No. 2467-03-0

2,4'-Dihydroxydiphenylmethane

Cat. No. B1194992
CAS RN: 2467-03-0
M. Wt: 200.23 g/mol
InChI Key: LVLNPXCISNPHLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4'-Dihydroxydiphenylmethane derivatives involves several chemical methods, including the use of halogenated intermediates and organometallic derivatives. For instance, Bickelhaupt et al. (1976) reported the synthesis of 2,2'-dihalodiphenylmethanes and their application as precursors for hetero-anthracenes, showcasing the versatility of these compounds in synthesizing complex organic structures (Bickelhaupt et al., 1976). Additionally, palladium-mediated cyclization has been utilized to form diphenylmethane derivatives, further emphasizing the compound's synthetic flexibility (Xiaoqing Han and R. Widenhoefer, 2007).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied, including X-ray diffraction and NMR spectroscopy techniques. Pitucha et al. (2009) performed both experimental and theoretical investigations to understand the structural dynamics of diphenylmethane derivatives, providing insights into their molecular configurations and potential applications (Pitucha et al., 2009).

Chemical Reactions and Properties

Diphenylmethane derivatives participate in a range of chemical reactions, highlighting their reactivity and utility in organic synthesis. The deprotonation of diindolylmethanes, for example, leads to the formation of dianionic analogs, showcasing the compound's versatility in forming complex organometallic structures (M. R. Mason et al., 2005).

Scientific Research Applications

  • Polymerization : 2,4'-Dihydroxydiphenylmethane, among other isomers, can be polymerized using peroxidase catalysts. These polymers have been noted for their high thermal stability (Uyama et al., 2002).

  • Electrophilic Substitution Reactions : Studies on the bromination of dihydroxydiphenylmethanes have provided insights into the kinetics of electrophilic substitution in these compounds, particularly in the ortho-position to the phenolic hydroxy group (Böhmer et al., 1983).

  • Spectral Properties : Quantum chemical calculations have been used to investigate the energy differences and electron transitions in bisphenol F isomers, including this compound. This research helps understand the spectroscopic properties of these compounds (Wang et al., 2016).

  • Radiolysis Studies : Research on the radiolysis of dihydroxydiphenylmethanes has contributed to understanding the formation of polymers and other products under electron bombardment (VanSickle & Redeker, 1964).

  • Chromatography and Molecular Mechanics : Studies have investigated the resolution of dihydroxydiphenylmethane isomers using chromatography and molecular mechanics, contributing to analytical chemistry and separation processes (Pizzi & Sousa, 1992).

  • Pharmacophore Identification : Pharmacophore and functional group identification in 4,4'-dihydroxydiphenylmethane has been explored using computational methods, contributing to drug design and understanding of estrogenic activity (Yılmaz et al., 2014).

  • Toxicology Studies : Research on the toxicity of bisphenol F (4,4'-dihydroxydiphenylmethane) has been conducted to assess its endocrine-mediated properties and liver toxicity, contributing to environmental health and safety assessments (Higashihara et al., 2007).

Biochemical Analysis

Biochemical Properties

2,4’-Dihydroxydiphenylmethane plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo phase II biotransformations to form glucuronide and sulfate conjugates . These interactions are crucial for its metabolism and excretion from the body. The compound’s phenolic groups allow it to form hydrogen bonds with proteins and enzymes, influencing their activity and stability.

Cellular Effects

2,4’-Dihydroxydiphenylmethane affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits estrogenic, progesteronic, and anti-androgenic effects, which can alter hormone levels and receptor activities . These hormonal changes can impact cell proliferation, differentiation, and apoptosis, leading to significant effects on cellular function.

Molecular Mechanism

The molecular mechanism of 2,4’-Dihydroxydiphenylmethane involves its binding interactions with biomolecules. It can bind to estrogen receptors, mimicking the action of natural estrogens and altering gene expression . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, affecting the overall metabolic flux. These interactions at the molecular level are critical for understanding the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dihydroxydiphenylmethane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various metabolites, which may have different biological activities . Long-term exposure to the compound can lead to cumulative effects on cells, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2,4’-Dihydroxydiphenylmethane vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can cause toxic or adverse effects, including hormonal imbalances and organ damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

2,4’-Dihydroxydiphenylmethane is involved in several metabolic pathways. It undergoes phase II biotransformations, forming glucuronide and sulfate conjugates . These metabolic pathways are essential for its detoxification and excretion from the body. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2,4’-Dihydroxydiphenylmethane within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes via specific transporters, influencing its localization and accumulation within cells . The compound’s distribution within tissues can affect its biological activity and toxicity.

Subcellular Localization

2,4’-Dihydroxydiphenylmethane’s subcellular localization is crucial for its activity and function. It can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

properties

IUPAC Name

2-[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLNPXCISNPHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044890
Record name 2-[(4-Hydroxyphenyl)methyl]phenol
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Molecular Weight

200.23 g/mol
Source PubChem
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CAS RN

2467-03-0
Record name 2,4′-Dihydroxydiphenylmethane
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Record name 2,4'-Bisphenol F
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Record name 2,4'-Dihydroxydiphenylmethane
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Record name Phenol, 2-[(4-hydroxyphenyl)methyl]-
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Record name 2-[(4-Hydroxyphenyl)methyl]phenol
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Record name o-[(4-hydroxyphenyl)methyl]phenol
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Record name 2,4'-BISPHENOL F
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Synthesis routes and methods

Procedure details

Several methods are known in the art for the production of dihydroxydiphenylmethanes. Japanese Patent Jpn. Kokai Tokkyo Koho JP 0687775 (CA 121:57131) discloses a method for the condensation of phenol with aqueous formaldehyde using phosphotungstic acid which consists of 10:43:47 ratio of 2,2′-, 2,4′- and 4,4′-dihydroxydiphenylmethane isomers. EP 331, 172: CA 112:7160 discloses a method for reacting phenol with formaldehyde in the presence of an activated clay at 80° C. for 2 hours to give 38.8% of 4,4′-, 15.8% of 2,2′-, and 38.4% of 2,4′-dihydroxydiphenylmethane and 7.0% oligomer JP 63, 238, 632: CA 116: 75045 discloses a method for reacting phenol with formaldehyde in the presence of activated clay catalyst to give 2,2′-, 2,4′-, and 4,4′dihydroxydiphenylmethane in the ratio of 17.1: 41.4:44.5.
[Compound]
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dihydroxydiphenylmethanes
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2,4′- and 4,4′-dihydroxydiphenylmethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research conducted on 2,4'-Dihydroxydiphenylmethane in the provided articles?

A1: The research primarily focuses on understanding how this compound, as a model compound for phenolic resins, degrades when exposed to radiation. [] This is important because phenolic resins, like phenol-formaldehyde resins, are used in various applications, and their degradation under radiation can impact their performance and longevity.

Q2: How was this compound studied in the context of radiation exposure?

A2: Researchers irradiated this compound with a 1 MeV electron source to simulate the effects of radiation exposure. [] They then analyzed the resulting products of this irradiation to understand the mechanisms of degradation. This approach provides valuable insights into the structural changes that occur within the compound when exposed to radiation.

Q3: Beyond its role as a model compound for radiation studies, are there other synthesis pathways explored for this compound?

A3: Yes, research also delves into the preparation of this compound and its closely related compound, 2,4-Dihydroxydiphenylmethane. [] This suggests ongoing interest in understanding different synthesis routes for these compounds, which could be relevant for various applications, including potentially developing new materials or optimizing existing ones.

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